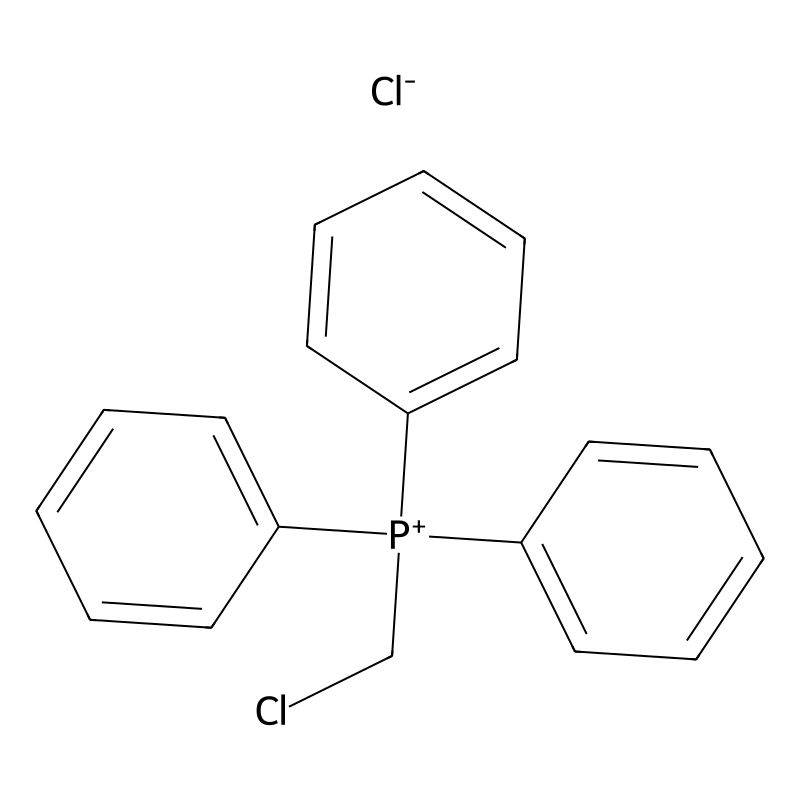

(Chloromethyl)triphenylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(Chloromethyl)triphenylphosphonium chloride finds applications in various areas of scientific research, primarily due to its unique properties:

Acting as a potential electrophile: Due to the presence of a positively charged phosphorus atom and a chlorine atom attached to the methyl group, (Chloromethyl)triphenylphosphonium chloride can act as an electrophile in organic reactions. This property allows it to participate in various substitution and addition reactions. Source: Sigma-Aldrich product page:

Elimination reactions for the synthesis of linear alkynes: (Chloromethyl)triphenylphosphonium chloride can be used as a precursor for the synthesis of linear alkynes. Under specific reaction conditions, it can undergo elimination reactions to form the corresponding alkyne and triphenylphosphine. Source: Elimination Reactions of (Chloromethyl)triphenylphosphonium Chloride To Give Linear Alkynes, The Journal of Organic Chemistry, 1976:

Intramolecular nucleophilic vinylic substitution: (Chloromethyl)triphenylphosphonium chloride can be employed in intramolecular nucleophilic vinylic substitution reactions. This approach allows for the formation of cyclic compounds with specific functionalities.

Homologation of aldehydes: (Chloromethyl)triphenylphosphonium chloride can be utilized in the homologation of aldehydes. This reaction sequence leads to the extension of the carbon chain of the aldehyde by one carbon atom. Source: A convenient one-carbon homologation of aldehydes using (chloromethyl)triphenylphosphonium chloride, Journal of the Chemical Society, Chemical Communications, 1976

Endo-selective alkynol cycloisomerization: (Chloromethyl)triphenylphosphonium chloride can serve as a reagent in endo-selective alkynol cycloisomerization reactions. This transformation involves the cyclization of alkynols to form cyclic compounds with specific stereochemistry. Source: Endo-Selective Alkyne-Terminal Hydroxyl Cyclization. A Novel Route to Functionalized Bicyclic Systems, The Journal of Organic Chemistry, 1998

(Chloromethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula and a CAS number of 5293-84-5. This compound is characterized by the presence of a chloromethyl group attached to a triphenylphosphonium cation, making it a significant reagent in organic synthesis. It appears as a white to off-white solid and is soluble in polar organic solvents. This compound is primarily utilized as a precursor for generating ylides in various

CMTPC is a potentially hazardous compound and should be handled with appropriate precautions:

- Toxicity: May cause skin and eye irritation upon contact.

- Corrosivity: Can react with water to release hydrochloric acid fumes.

- Flammability: Flammable and may ignite upon exposure to heat or open flames [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat when handling CMTPC.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from light and moisture.

- Dispose of waste according to local regulations.

The primary reaction involving (chloromethyl)triphenylphosphonium chloride is its conversion to (chloromethylene)triphenylphosphorane through deprotonation with strong bases such as butyllithium or sodium hydride. The resulting ylide can then react with electrophiles like aldehydes and ketones, yielding vinyl chlorides. The mechanism involves a nucleophilic attack by the ylide on the carbonyl carbon of the electrophile, forming a four-membered ring intermediate that collapses to produce the desired alkene along with triphenylphosphine oxide .

(Chloromethyl)triphenylphosphonium chloride can be synthesized through various methods:

- Direct Alkylation: Triphenylphosphine can be reacted with chloromethyl methyl ether or chloromethylbenzene under controlled conditions to yield the phosphonium salt.

- Salt Formation: The reaction of triphenylphosphine with chloromethyl groups leads to the formation of the desired product through nucleophilic substitution reactions .

These methods highlight the versatility of (chloromethyl)triphenylphosphonium chloride as a synthetic intermediate in organic chemistry.

This compound finds extensive applications in organic synthesis, particularly in:

- Wittig Reactions: Used to synthesize alkenes from carbonyl compounds.

- Introduction of Chloromethyl Groups: Acts as a versatile reagent for incorporating chloromethyl functionalities into various organic molecules.

- Research: Utilized in studies related to carcinogenicity and DNA damage mechanisms .

Interaction studies involving (chloromethyl)triphenylphosphonium chloride have primarily focused on its reactivity with biological macromolecules. Research has demonstrated that it can interact with DNA, leading to strand breaks and other forms of damage. Such studies are crucial for understanding its potential risks and mechanisms of action in biological systems .

Several compounds share structural similarities or functional properties with (chloromethyl)triphenylphosphonium chloride. Here are some notable examples:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| Triphenylphosphine | , used widely as a ligand | No chloromethyl group; used primarily as a catalyst |

| Methoxymethylenetriphenylphosphorane | Ylide used in Wittig reactions; contains methoxy group | More stable ylide; used for homologization reactions |

| Benzyltriphenylphosphonium chloride | Similar phosphonium salt but with a benzyl group | Different reactivity profile due to benzyl substituent |

| Chlorobenzyltriphenylphosphonium chloride | Contains chlorobenzyl instead of chloromethyl | Varies in electrophilic reactivity compared to (chloromethyl) derivative |

The uniqueness of (chloromethyl)triphenylphosphonium chloride lies in its specific reactivity patterns and applications in synthesizing complex organic molecules, particularly through the formation of ylides for subsequent reactions.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant